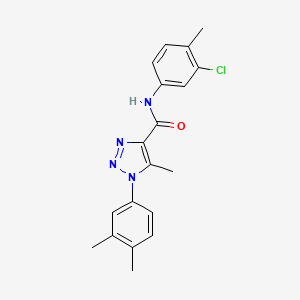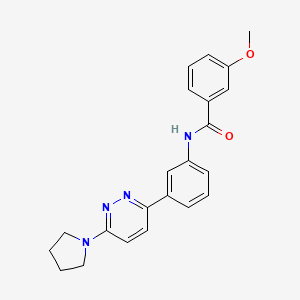
3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes . Pyridazine derivatives also have a wide range of biological activities .
Mode of Action
The mode of action of pyrrolidine and pyridazine derivatives can vary greatly depending on the specific compound and its target. They can act as agonists, antagonists, inhibitors, or modulators of their targets .
Biochemical Pathways
Pyrrolidine and pyridazine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME properties of pyrrolidine and pyridazine derivatives can vary greatly depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of pyrrolidine and pyridazine derivatives can vary greatly depending on the specific compound and its target. They can have effects such as altering signal transduction, inhibiting enzymatic activity, or modulating receptor function .
Action Environment
The action, efficacy, and stability of pyrrolidine and pyridazine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterases and calcium-binding proteins. The pyridazine ring in the compound is known to act as a phosphodiesterase inhibitor, which can modulate intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . Additionally, the compound’s interaction with calcium-binding proteins, such as troponin C, stabilizes calcium-induced conformational changes, enhancing its calcium-sensitizing effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of phosphodiesterases, leading to altered levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes can impact gene expression and cellular metabolism, promoting or inhibiting specific cellular functions. For instance, the compound’s calcium-sensitizing effects can enhance cardiac muscle contraction, making it a potential candidate for treating heart failure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of phosphodiesterases, inhibiting their activity and increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This inhibition can lead to the activation of protein kinase A and protein kinase G, which phosphorylate various target proteins, altering their activity and function. Additionally, the compound’s interaction with calcium-binding proteins, such as troponin C, stabilizes calcium-induced conformational changes, enhancing muscle contraction .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biochemical activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound could be a viable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced cardiac muscle contraction and improved hemodynamic profiles . At higher doses, toxic effects have been observed, including arrhythmias and reduced cardiac output . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity, while others are inactive and excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterases and calcium-binding proteins . Additionally, the compound can be targeted to specific subcellular compartments, such as the sarcoplasmic reticulum in muscle cells, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine moiety, and finally, the attachment of the benzamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine ring and have diverse biological activities.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are used in various medicinal applications.
Uniqueness
What sets 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide apart is the combination of the pyrrolidine and pyridazine rings with the benzamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-19-9-5-7-17(15-19)22(27)23-18-8-4-6-16(14-18)20-10-11-21(25-24-20)26-12-2-3-13-26/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQYFVLCROZHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2607513.png)
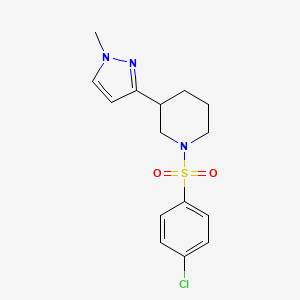
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2607519.png)
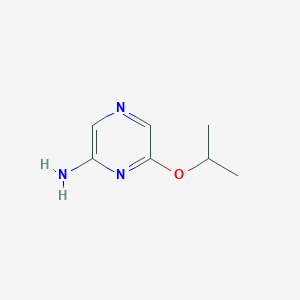
![(2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2607522.png)
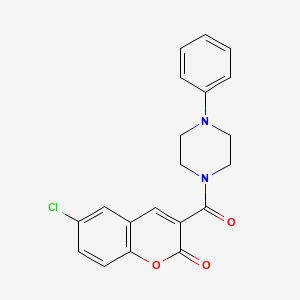
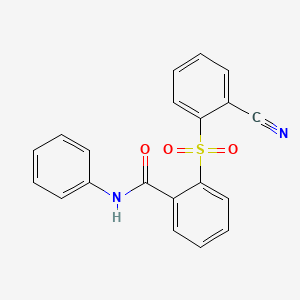
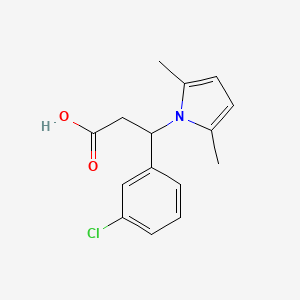
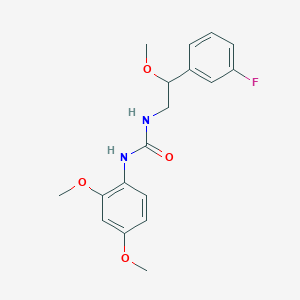
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
![7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2607532.png)
